1-(2-ethoxyethyl)-1H-imidazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-ethoxyethyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-2-13-4-3-10-5-7(8(11)12)9-6-10/h5-6H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBXNXJORGZYGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(2-ethoxyethyl)-1H-imidazole-4-carboxylic acid, also known as Bilastine, is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions in the body. By selectively inhibiting the histamine H1 receptor, Bilastine prevents these allergic reactions.
Mode of Action
Bilastine interacts with its target, the histamine H1 receptor, by binding to it and preventing its activation. This inhibition prevents the release of histamine from mast cells, which are cells that play a key role in allergic responses. By blocking the action of histamine, Bilastine reduces the development of allergic symptoms.
Biochemical Pathways
The biochemical pathways affected by Bilastine primarily involve the histamine signaling pathway. Histamine, when released, binds to H1 receptors and triggers a cascade of reactions leading to allergic symptoms. Bilastine, by inhibiting the H1 receptor, interrupts this cascade, thereby reducing the manifestation of allergic symptoms.
Pharmacokinetics
Bilastine exhibits two-compartmental kinetics with a rapid-absorption phase. The absolute bioavailability is 61%, and no accumulation is observed with daily dosing of 20-100 mg after 14 days. The apparent volume of distribution of Bilastine is 1.29 L/kg, and it has an elimination half-life of 14.5 hours. It also has a high plasma protein binding of 84–90%.
Result of Action
The molecular and cellular effects of Bilastine’s action include the reduction of allergic symptoms such as nasal congestion and urticaria. By inhibiting the H1 receptor, Bilastine prevents the release of histamine from mast cells, thereby reducing the development of these allergic symptoms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bilastine. For instance, the presence of food can decrease the absorption of Bilastine, reducing its bioavailability. Therefore, it is recommended to take Bilastine on an empty stomach. Furthermore, individual factors such as age, gender, and renal function can also influence the pharmacokinetics and pharmacodynamics of Bilastine.
Biochemical Analysis
Biochemical Properties
1-(2-ethoxyethyl)-1H-imidazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol dehydrogenase and aldehyde dehydrogenase, which are crucial in its metabolism. These interactions are primarily based on the compound’s ability to act as a substrate for these enzymes, leading to its conversion into other metabolites.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism. Additionally, it has been found to impact cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the stability and degradation of this compound can influence its effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to significant changes in cellular behavior and function. Additionally, its stability and degradation rate can affect its long-term efficacy and safety in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm. Beyond this range, the risk of toxicity increases.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which play a crucial role in its metabolism. These interactions lead to the formation of various metabolites, which can further participate in different biochemical reactions. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for predicting the compound’s efficacy and safety in different biological contexts.
Subcellular Localization
The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of this compound can significantly impact its activity and function, making it an important aspect of its biochemical analysis.
Biological Activity
1-(2-Ethoxyethyl)-1H-imidazole-4-carboxylic acid (CAS No. 1696171-04-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features an imidazole ring, which is known for its role in biological systems, particularly in enzyme catalysis and as a building block for various bioactive compounds.
The biological activity of imidazole derivatives often stems from their ability to interact with specific enzymes or receptors. For this compound, the proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, similar to other imidazole derivatives that target enzymes like acetyl-CoA carboxylase (ACC) and HIV integrase .
- Binding to Biological Targets : It may selectively bind to certain molecular targets, modulating their activity and influencing various cellular processes.
Antiviral Activity
Recent studies have highlighted the antiviral potential of related imidazole compounds. For instance, a series of 1,5-diaryl-1H-imidazole-4-carboxylic acids were evaluated for their ability to inhibit HIV-1 integrase. Some compounds exhibited moderate antiviral activity with IC50 values ranging from 50 µM to over 200 µM . While specific data on this compound is limited, its structural similarities suggest potential efficacy against viral targets.
Antibacterial Activity
The antibacterial properties of imidazole derivatives have been documented, with compounds showing activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial metabolic pathways or structural integrity .
Case Studies
A notable case study involved the synthesis and evaluation of novel imidazole derivatives for their biological activities. Compounds similar to this compound were tested for their inhibitory effects on bacterial growth and showed promising results . These studies emphasize the importance of structural modifications in enhancing biological activity.
Data Table: Biological Activities of Imidazole Derivatives
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Imidazole-4-carboxylic Acid Derivatives
Key Observations:
- Substituent Effects: Ethoxyethyl vs. Aromatic vs. Alkyl Substituents: Chlorophenyl and fluorophenyl derivatives exhibit higher lipophilicity (~LogP >2) compared to ethoxyethyl (~LogP ~0.5), making them suitable for hydrophobic target binding . Carboxylic Acid vs. Ester: The free carboxylic acid group enhances hydrogen-bonding capacity and aqueous solubility (e.g., ~1.5 mg/mL for the target compound vs. <0.1 mg/mL for ethyl esters) .
Key Observations:
- Receptor Binding : The ethoxyethyl group’s flexibility may enhance binding to flexible receptor pockets, as seen in CV-11974’s potency .
- Metabolic Stability : Fluorophenyl and trifluoromethyl derivatives (e.g., ) exhibit longer half-lives due to resistance to oxidative metabolism.
- Synthetic Utility : Ethoxyethyl-substituted imidazoles serve as intermediates for prodrugs (e.g., TCV-116 in ) and bisphosphonates (e.g., ).
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations:
- Solubility : The ethoxyethyl group balances hydrophilicity and lipophilicity, making the compound suitable for oral formulations.
- Acidity : The carboxylic acid group (pKa ~3.5) ensures ionization at physiological pH, enhancing bioavailability.
Preparation Methods
Catalytic Synthesis via Inorganic Salt Composite Catalysts
A patented method describes a multi-step catalytic synthesis starting from acetyl glycine ethyl ester as a raw material, proceeding through enolization, cyclization, catalytic oxidation, desulfurization, and hydrolysis to yield imidazole-4-carboxylic acid derivatives. The process involves:
Step 1: Preparation of 2-sulfydryl-4-imidazole-ethyl formate
Acetyl glycine ethyl ester is dissolved in methyl acetate solvent, reacted with sodium ethylate and ethyl formate under controlled molar ratios (acetyl glycine ethyl ester : sodium ethylate = 1:5-8; acetyl glycine ethyl ester : ethyl formate = 1g:30-35mL). Potassium thiocyanate and copper bath catalysts are added sequentially, followed by solvent evaporation to obtain a pale yellow powder intermediate.Step 2: Preparation of imidazole-4-ethyl formate
The intermediate is dissolved in toluene with 5% inorganic salt composite catalyst (a mixture of barium sulfate, ferric nitrate, and iron sulfate). The reaction is conducted at 60–75°C, followed by solvent removal and pH adjustment to 8, yielding 1H-imidazole-4-ethyl formate.Step 3: Hydrolysis to 1H-imidazole-4-carboxylic acid
The ethyl formate derivative is hydrolyzed in 1–2% potassium hydroxide solution at 25–30°C, then acidified to pH 1–2 with sulfuric acid to precipitate the crude acid, which is purified by recrystallization.
This method is notable for its use of an inorganic salt composite catalyst system that facilitates cyclization and oxidation steps, providing an efficient route to imidazole-4-carboxylic acid derivatives.
N-Alkylation of Imidazole-4-carboxylic Acid
Comparative Data Table of Key Preparation Methods
Detailed Research Findings and Notes
The catalytic method using inorganic salt composite catalysts offers an environmentally friendly and efficient route with good control over reaction steps, minimizing harsh reagents and enabling easier purification.
Alkylation reactions require careful control of stoichiometry and reaction conditions to avoid dialkylation or side reactions on the carboxylic acid group.
Protection strategies like tritylation are valuable for multi-step syntheses, especially when further modifications on the imidazole ring or side chains are needed.
Purification often involves recrystallization from solvents like ethyl acetate or ethanol-water mixtures, or flash chromatography on silica gel with gradients of dichloromethane/methanol.
Reaction monitoring by HPLC and characterization by NMR and mass spectrometry are standard to confirm product formation and purity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-ethoxyethyl)-1H-imidazole-4-carboxylic acid, and what methodological considerations are critical for optimizing yield?
- Answer : Synthesis of imidazole-4-carboxylic acid derivatives often involves electrophilic substitution followed by functionalization. For example, 1-methyl-1H-imidazole-2-carboxylic acid is synthesized via carbobenzoxy chloride substitution on N-methylimidazole, followed by hydrogenation . For the 2-ethoxyethyl substituent, a similar approach could be adapted: introducing the ethoxyethyl group via alkylation (e.g., using 2-ethoxyethyl bromide under basic conditions) before or after forming the carboxylic acid moiety. Optimization requires monitoring reaction pH (to avoid side reactions) and using anhydrous solvents to prevent hydrolysis. Purification via recrystallization or column chromatography is recommended, with yield optimization guided by TLC or HPLC analysis.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Answer :
- NMR : H and C NMR can confirm the ethoxyethyl chain (δ ~3.5–4.5 ppm for CH-O and CH-N) and carboxylic acid proton (δ ~12–13 ppm, though often broad).
- IR : A strong absorption band near 1700 cm indicates the carboxylic acid C=O stretch.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, while fragmentation patterns confirm substituent positions.
- Elemental Analysis : Ensures stoichiometric purity. Cross-referencing with literature data for analogous imidazole derivatives (e.g., 1-methyl-1H-imidazole-4-carboxylic acid) is critical .
Q. What solubility and stability profiles should researchers anticipate for this compound under varying experimental conditions?
- Answer :
- Solubility : The carboxylic acid group confers polarity, making it soluble in polar aprotic solvents (e.g., DMSO, DMF) and aqueous bases (via deprotonation). The ethoxyethyl chain enhances solubility in alcohols (e.g., ethanol) but reduces aqueous solubility at neutral pH.
- Stability : Acidic conditions may protonate the imidazole ring, altering reactivity. Long-term storage should avoid moisture and light; lyophilization is recommended for aqueous solutions. Thermal stability should be tested via TGA/DSC, as imidazole derivatives can decompose above 200°C .
Advanced Research Questions
Q. How can coordination chemistry principles be applied to study metal complexes of this compound, and what analytical methods are suited for this?
- Answer : The carboxylic acid and imidazole nitrogen atoms act as potential binding sites for metal ions (e.g., transition metals like Cu or Zn).
- Synthesis : React the ligand with metal salts (e.g., CuCl) in ethanol/water mixtures under reflux. Monitor pH to avoid precipitation.
- Characterization :
- X-ray Crystallography : Resolves coordination geometry (e.g., octahedral vs. tetrahedral).
- UV-Vis Spectroscopy : Identifies d-d transitions in metal complexes.
- EPR : Useful for paramagnetic complexes (e.g., Cu).
- Reference analogous studies on 1H-imidazole-4,5-dicarboxylic acid coordination polymers for methodological guidance .
Q. What strategies can resolve contradictions in reported reactivity or spectral data for imidazole-4-carboxylic acid derivatives?
- Answer : Contradictions may arise from tautomerism (imidazole ring protonation states) or solvent effects.
- Tautomer Analysis : Use N NMR or computational modeling (DFT) to study proton distribution.
- Solvent Screening : Compare spectral data in DMSO-d vs. CDCl to assess hydrogen bonding impacts.
- Reproducibility : Validate synthetic protocols using controlled humidity/temperature conditions. For example, discrepancies in IR carbonyl stretches (~1700 vs. 1680 cm) may reflect varying crystallinity or hydration .
Q. How can computational chemistry predict the acid dissociation constant (pKa) of this compound, and how does this inform experimental design?
- Answer :
- Methods : Use software like COSMO-RS or SPARC to calculate pKa values based on molecular structure. The imidazole ring (pKa ~6–7) and carboxylic acid (pKa ~2–3) contribute to overall acidity.
- Experimental Validation : Perform potentiometric titration in aqueous buffer systems. Compare with computed values to refine models.
- Application : pKa data guide pH adjustments for solubility (e.g., ionized form in basic conditions) or reactivity (e.g., protonation state in catalysis) .
Methodological Challenges and Solutions
Q. What experimental precautions are critical when handling this compound to ensure safety and data accuracy?
- Answer :
- Safety : Use fume hoods, gloves, and goggles due to potential respiratory irritation (common in imidazole derivatives). Avoid skin contact with carboxylic acid .
- Data Integrity : Store samples under inert gas (N) to prevent oxidation. For hygroscopic compounds, use vacuum desiccators.
- Contamination Control : Pre-purify solvents (e.g., distill DMF) to eliminate amine impurities that could react with the carboxylic acid group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
